molecular formula C13H21GeNO2 B12637760 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane CAS No. 921595-32-6

2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane

Katalognummer: B12637760
CAS-Nummer: 921595-32-6
Molekulargewicht: 295.94 g/mol
InChI-Schlüssel: KFDDYTKQTPZSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to oxygen and nitrogen atoms within a cyclic framework

Vorbereitungsmethoden

The synthesis of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common synthetic route includes the use of trimethylamine and phenylmagnesium bromide as reagents, followed by cyclization to form the dioxazagermocane ring. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.

    Substitution: The compound can participate in substitution reactions where ligands attached to the germanium atom are replaced by other nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various organic halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of oxidative stress and the inhibition of specific enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane can be compared with similar compounds such as:

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a reagent in various chemical reactions.

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis and catalysis.

    Cycloalkanes: These compounds, like cyclohexane, share a cyclic structure but differ in their chemical properties and applications

Eigenschaften

CAS-Nummer

921595-32-6

Molekularformel

C13H21GeNO2

Molekulargewicht

295.94 g/mol

IUPAC-Name

2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane

InChI

InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)13(11-17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI-Schlüssel

KFDDYTKQTPZSGX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCO[Ge](OCC1C2=CC=CC=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.